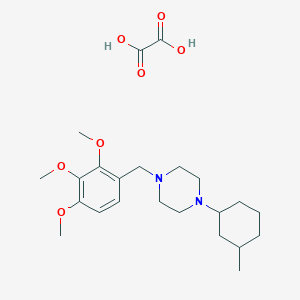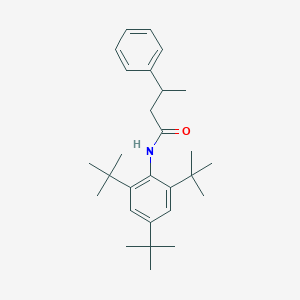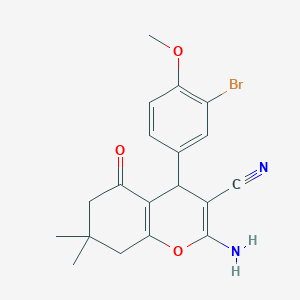
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a compound that belongs to the piperazine class of compounds. It is also known as MeOPP or 4-MeOPP. This compound has been studied for its potential use in scientific research due to its unique properties.
作用机制
The mechanism of action of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of dopamine and serotonin receptors in the brain. This modulation may lead to an increase in the release of dopamine and serotonin, which could have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its unique properties. It has activity at both dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more effective treatments for neurological disorders. Another direction is to study its effects in different animal models. This could help to determine its potential therapeutic applications in different neurological disorders. Finally, more research is needed to determine the safety and toxicity of this compound, which is important for its potential use as a therapeutic agent.
合成方法
The synthesis of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a multi-step process. The first step involves the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to form 3-methylcyclohexanone oxime. The oxime is then reacted with 2,3,4-trimethoxybenzyl chloride to form the intermediate compound. The intermediate is then reacted with piperazine to form 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine. Finally, the piperazine compound is reacted with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
科学研究应用
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential use in scientific research. It has been shown to have activity at both dopamine and serotonin receptors. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
属性
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-16-6-5-7-18(14-16)23-12-10-22(11-13-23)15-17-8-9-19(24-2)21(26-4)20(17)25-3;3-1(4)2(5)6/h8-9,16,18H,5-7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGPEBUOWZRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)


![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
